N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a heterocyclic compound that features both pyrazole and isoxazole moieties. These structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-11-13(10-20(2)18-11)9-17-16(21)14-8-15(22-19-14)12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,17,21) |
InChI Key |
ZLWZTKDDZOJFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the isoxazole ring. This intermediate is then coupled with a phenyl-substituted carboxylic acid derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or isoxazole derivatives.
Scientific Research Applications
N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and as a precursor for various functional materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrazole and isoxazole rings allow it to bind to active sites, inhibiting the function of enzymes involved in disease pathways. This interaction can disrupt cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)methylamine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Uniqueness
N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its dual heterocyclic structure, which provides a versatile platform for interaction with various biological targets. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for drug development and other applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
